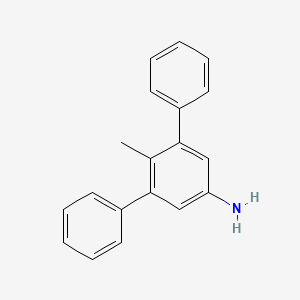

4-Methyl-3,5-diphenylaniline

Description

4-Methyl-3,5-diphenylaniline is an aromatic amine derivative characterized by a central aniline core substituted with a methyl group at the para-position (C4) and phenyl groups at the meta-positions (C3 and C5).

Properties

CAS No. |

104581-25-1 |

|---|---|

Molecular Formula |

C19H17N |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

4-methyl-3,5-diphenylaniline |

InChI |

InChI=1S/C19H17N/c1-14-18(15-8-4-2-5-9-15)12-17(20)13-19(14)16-10-6-3-7-11-16/h2-13H,20H2,1H3 |

InChI Key |

LSKBPOWNXVHRRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1C2=CC=CC=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3,5-diphenylaniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-diphenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.

Scientific Research Applications

4-Methyl-3,5-diphenylaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 4-Methyl-3,5-diphenylaniline exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways depend on the context of its application, whether in chemical synthesis or biological research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Methyl vs. Nitro Groups

The substitution pattern significantly alters chemical reactivity and applications. For example:

- 4-Methyl-3,5-dinitrobenzenamine (CAS 19406-51-0) : Substituents: Two nitro groups at C3 and C5, methyl at C3. Impact: Nitro groups enhance electron-withdrawing effects, reducing basicity compared to 4-Methyl-3,5-diphenylaniline. This derivative is associated with environmental monitoring due to its detection in toxicological studies (e.g., dinitrotoluene analogs).

Heterocyclic Derivatives: Azo-Functionalized Analogs

Bis maleimide derivatives containing azo groups, such as (1,1'-(((1E,1'E)-1,4-Phenylenebis(diazene-2,1-diyl))bis(4-methyl-3,1-phenylene))bis(1H-pyrrole-2,5-dione)) :

- Structure : Incorporates 4-methylaniline moieties linked via azo groups.

- Performance : Demonstrated 89–91% corrosion inhibition efficiency for mild steel in HCl, attributed to adsorption on metal surfaces via electron-rich aromatic rings and lone pairs on nitrogen.

- Comparison : The diphenylaniline structure lacks azo linkages but may exhibit similar adsorption capabilities due to phenyl rings, albeit with lower polarity.

Sulfonated and Oxygenated Derivatives

- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 892948-94-6) : Structure: Sulfonyl chloride and benzoxazine ring fused to a methyl-substituted aniline. Reactivity: High electrophilicity due to sulfonyl chloride, enabling nucleophilic substitution reactions. Applications: Intermediate in agrochemicals or pharmaceuticals, differing from diphenylaniline’s likely role in bulk organic synthesis.

Research Findings and Mechanistic Insights

- Electronic Effects : Nitro groups in 4-Methyl-3,5-dinitrobenzenamine lower HOMO-LUMO gaps compared to diphenylaniline, as modeled via DFT in related azo inhibitors . This enhances electron-accepting capacity, critical for adsorption-based applications.

- Steric Hindrance : Bulky phenyl groups in this compound may reduce solubility in polar solvents but improve thermal stability in polymeric matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.